(2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA

ELOVL4 VLC-PUFA Substrate Specificity

This ultra-long-chain polyunsaturated fatty acyl-CoA (C30:7) is the obligate intermediate for ELOVL4, the rate-limiting enzyme in VLC-PUFA (≥C28) biosynthesis. Unlike generic shorter-chain or less unsaturated acyl-CoA analogs that fail to initiate elongation and produce zero product, only (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA satisfies the stringent chain-length and double-bond specificity of the ELOVL4 substrate-binding pocket. Procure this compound to ensure valid enzyme kinetics (Km, Vmax), faithful VLC-PUFA pathway tracing with 13C-labeled precursors, and accurate LC-MS/MS quantification in STGD3 and AMD disease models.

Molecular Formula C51H80N7O17P3S
Molecular Weight 1188.2 g/mol
Cat. No. B15597613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA
Molecular FormulaC51H80N7O17P3S
Molecular Weight1188.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H80N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-42(60)79-35-34-53-41(59)32-33-54-49(63)46(62)51(2,3)37-72-78(69,70)75-77(67,68)71-36-40-45(74-76(64,65)66)44(61)50(73-40)58-39-57-43-47(52)55-38-56-48(43)58/h5-6,8-9,11-12,14-15,17-18,20-21,30-31,38-40,44-46,50,61-62H,4,7,10,13,16,19,22-29,32-37H2,1-3H3,(H,53,59)(H,54,63)(H,67,68)(H,69,70)(H2,52,55,56)(H2,64,65,66)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-,31-30+/t40-,44-,45-,46+,50-/m1/s1
InChIKeyNCGGYQPDQZXXHV-HFIYAFHYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,12Z,15Z,18Z,21Z,24Z,27Z)-Triacontaheptaenoyl-CoA: A C30:7 VLC-PUFA Acyl-CoA Substrate for ELOVL4-Mediated Elongation


(2E,12Z,15Z,18Z,21Z,24Z,27Z)-Triacontaheptaenoyl-CoA is an ultra-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) with a C30:7 carbon backbone and a specific pattern of double bonds [1]. It serves as an obligate intermediate substrate for the enzyme Elongation of Very Long Chain Fatty Acids-4 (ELOVL4), which catalyzes the synthesis of VLC-PUFAs (≥C28) in the retina, brain, and testes [2].

Why (2E,12Z,15Z,18Z,21Z,24Z,27Z)-Triacontaheptaenoyl-CoA Cannot Be Replaced by Shorter-Chain or Saturated Acyl-CoA Analogs


Generic substitution with shorter-chain (e.g., C26:0) or less unsaturated acyl-CoA analogs fails to recapitulate the biological function of (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA due to the stringent chain-length and double-bond specificity of ELOVL4 [1]. The enzyme's substrate-binding pocket requires a fatty acyl moiety of at least C28 to initiate elongation [2], and the specific (2E,12Z,15Z,18Z,21Z,24Z,27Z) configuration dictates downstream desaturation and incorporation into photoreceptor-specific phosphatidylcholines [3]. Using a non-specific acyl-CoA can lead to zero product formation or misrouting into saturated VLCFA pathways, confounding experimental outcomes.

Quantitative Evidence for (2E,12Z,15Z,18Z,21Z,24Z,27Z)-Triacontaheptaenoyl-CoA: A Comparator-Based Analysis of ELOVL4 Substrate Specificity


ELOVL4 Substrate Chain-Length Threshold: C30:7-CoA vs. C26:0-CoA

ELOVL4 exhibits a strict chain-length threshold for activity. While the enzyme elongates C26:0 to C28:0, only acyl-CoAs with chain lengths ≥C28 serve as substrates for further elongation to C30-C38 VLC-PUFAs [1]. In gain-of-function studies, cells expressing ELOVL4 supplemented with C26:0 produced C28:0 and C30:0, whereas supplementation with shorter precursors (C24:0) did not yield C30 products [2]. This establishes C30:7-CoA as a critical intermediate, distinct from shorter-chain analogs that cannot engage the enzyme's active site.

ELOVL4 VLC-PUFA Substrate Specificity

Precursor Elongation Efficiency: 20:5n3 (EPA) vs. 22:6n3 (DHA) for VLC-PUFA Synthesis

ELOVL4 preferentially elongates 20:5n3 (EPA) over 22:6n3 (DHA) to produce VLC-PUFA. In a cell-based assay, ELOVL4-expressing cells treated with 20:5n3 produced significantly higher levels of C28-C38 VLC-PUFA (including C30:7-CoA-derived species) compared to cells treated with 22:6n3 [1]. The efficiency of elongation from 20:5n3 was approximately 2-fold greater than from 22:6n3, based on GC-MS quantification of VLC-PUFA products [2]. This indicates that (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA is preferentially generated from EPA-derived pathways, making it a more reliable readout for ELOVL4 activity in n-3 PUFA studies.

ELOVL4 Precursor Preference VLC-PUFA

Tissue-Specific VLC-PUFA Distribution: Retina vs. Non-Neural Tissues

VLC-PUFAs, including C30:7-CoA, are uniquely enriched in the retina, brain, and testes, with minimal presence in other tissues [1]. In rodent models, retinal VLC-PUFA levels are approximately 10- to 20-fold higher than in liver or kidney [2]. This tissue-restricted expression pattern is directly linked to ELOVL4 activity, as ELOVL4 knockout mice exhibit a >90% reduction in retinal C30-C38 VLC-PUFA levels [3]. Consequently, (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA is a superior biomarker for photoreceptor-specific lipid metabolism compared to more ubiquitous acyl-CoA species.

VLC-PUFA Retina Tissue Specificity

Optimal Research and Industrial Applications for (2E,12Z,15Z,18Z,21Z,24Z,27Z)-Triacontaheptaenoyl-CoA


ELOVL4 Enzymatic Activity Assays in Photoreceptor Cell Models

Use (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA as a substrate in in vitro elongation assays with recombinant ELOVL4 to quantify enzyme kinetics (Km, Vmax) and screen for small-molecule modulators [1]. This compound is the preferred intermediate for studying the rate-limiting step in VLC-PUFA biosynthesis in retinal pigment epithelium (RPE) and photoreceptor cell lines.

Biomarker Quantification in Stargardt Disease and AMD Research

Employ (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA as a quantitative standard in LC-MS/MS assays to measure VLC-PUFA depletion in patient-derived retinal organoids or induced pluripotent stem cell (iPSC)-derived photoreceptors [2]. This enables precise monitoring of disease progression and therapeutic response in models of STGD3 and age-related macular degeneration.

Metabolic Flux Analysis in n-3 PUFA Supplementation Studies

Track the conversion of 13C-labeled 20:5n3 (EPA) into (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA and downstream C32-C38 VLC-PUFA species to map the efficiency of n-3 PUFA elongation in neural and retinal tissues [3]. This application is critical for evaluating the efficacy of dietary interventions or gene therapies aimed at restoring VLC-PUFA levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.